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Chromium;cobalt;molybdenum - 105525-46-0

Chromium;cobalt;molybdenum

Catalog Number: EVT-1165940
CAS Number: 105525-46-0
Molecular Formula: CoCrMo
Molecular Weight: 206.88 g/mol
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Product Introduction

Description
An alloy of 60% cobalt, 20% chromium, 5% molybdenum, and traces of other substances. It is used in dentures, certain surgical appliances, prostheses, implants, and instruments.
Classification
  • Chromium: Atomic number 24, a hard, brittle metal known for its high corrosion resistance.
  • Cobalt: Atomic number 27, a metal that is ferromagnetic and exhibits high strength and hardness.
  • Molybdenum: Atomic number 42, a metal with a high melting point and excellent resistance to wear and corrosion.

These elements are often classified as transition metals due to their ability to form various oxidation states and complex coordination compounds. They are commonly used in the production of high-performance alloys, catalysts, and other specialized materials.

Synthesis Analysis

The synthesis of chromium-cobalt-molybdenum compounds typically involves several methods, including:

  1. Melting and Casting: This traditional method involves melting pure metals in a vacuum or inert atmosphere to prevent oxidation. The molten mixture is then cast into molds.
  2. Powder Metallurgy: Involves mixing metal powders followed by compacting and sintering processes to achieve desired densities and microstructures. For instance, spark plasma sintering has been employed to prepare cobalt-chromium-molybdenum alloys with enhanced mechanical properties by utilizing nanopowders .
  3. Hydrothermal Synthesis: This method is used for producing catalysts by dissolving metal precursors in water at elevated temperatures and pressures .
  4. FFC Cambridge Process: A novel electrochemical reduction technique that allows for the synthesis of cobalt-chromium-molybdenum alloys from oxide precursors in molten chloride electrolytes .

Technical Parameters

  • Temperature: Typically ranges from 180 °C to 260 °C for hydrothermal processes.
  • Pressure: Varies based on the synthesis method; spark plasma sintering often operates under high pressure.
  • Duration: Sintering times can range from several hours to days depending on the desired material properties.
Molecular Structure Analysis

The molecular structure of chromium-cobalt-molybdenum compounds varies based on their composition and synthesis method:

  • Alloy Structure: Cobalt-chromium-molybdenum alloys (such as ASTM F75) typically exhibit a face-centered cubic (FCC) structure when cobalt-rich or body-centered cubic (BCC) when chromium-rich. The presence of molybdenum can influence the phase stability and mechanical properties.
  • Phase Composition: Depending on the alloy's composition, different phases can form, including sigma (σ) phase which can lead to brittleness if present in excess .

Relevant Data

  • Melting Point: Co-Cr-Mo alloys have melting points around 1,330 °C (2,430 °F).
  • Density: High-density materials (>99.5% theoretical density) can be achieved through advanced processing techniques like spark plasma sintering .
Chemical Reactions Analysis

Chemical reactions involving chromium, cobalt, and molybdenum primarily focus on their roles as catalysts or in alloy formation:

  1. Catalytic Reactions: Cobalt-molybdenum sulfides have shown potential as catalysts for hydrogenation reactions . The mechanism often involves the adsorption of reactants onto the catalyst surface followed by bond formation or cleavage.
  2. Oxidation Reactions: Chromium forms protective oxide layers (Cr₂O₃) that enhance corrosion resistance in alloys .
  3. Alloy Formation Reactions: During alloy production, the metals undergo solid-state reactions where they diffuse into one another at elevated temperatures.

Technical Details

  • Catalytic Activity: The catalytic efficiency can be influenced by the surface area and morphology of the catalyst material.
  • Stability: The stability of these compounds under reaction conditions is critical for their application in industrial processes.
Mechanism of Action

The mechanism of action for chromium-cobalt-molybdenum compounds varies based on their application:

  • In Catalysis: The active sites on cobalt-molybdenum catalysts facilitate the conversion of reactants through adsorption followed by surface reactions. For example, cobalt molybdenum nitride has been identified as an effective catalyst for ammonia synthesis due to its electronic properties .
  • In Alloys: The physical properties such as hardness and wear resistance are attributed to the solid solution strengthening mechanisms where molybdenum enhances the strength of cobalt-chromium matrices.

Relevant Data

  • The catalytic activity is often evaluated through turnover frequency (TOF), which measures how many reactant molecules are converted per active site per unit time.
Physical and Chemical Properties Analysis

Chromium-cobalt-molybdenum compounds exhibit distinct physical and chemical properties:

Physical Properties

  • Hardness: High hardness values make these alloys suitable for wear-resistant applications.
  • Thermal Conductivity: Generally good thermal conductivity due to metallic bonding.

Chemical Properties

  • Corrosion Resistance: Enhanced by chromium content which forms stable oxide layers.
  • Reactivity: Cobalt and molybdenum can participate in various oxidation-reduction reactions depending on their oxidation states.

Relevant Data

  • Co-Cr-Mo alloys show excellent resistance to pitting corrosion in saline environments.
Applications

Chromium-cobalt-molybdenum compounds find extensive applications across various fields:

  1. Biomedical Devices: Used in orthopedic implants due to their biocompatibility and mechanical strength .
  2. Aerospace Components: Their high-temperature stability makes them suitable for turbine blades and other critical components .
  3. Catalysts in Chemical Processes: Employed in hydrogenation reactions and ammonia synthesis due to their catalytic properties .
  4. Cutlery and Tools: The hardness and wear resistance make them ideal for manufacturing high-performance cutting tools .
Advanced Manufacturing Techniques for CoCrMo Alloys

Powder Metallurgy and Injection Molding (PIM) Process Optimization

Powder Metallurgy (PM) and Metal Injection Molding (MIM) techniques overcome the challenges of machining high-hardness CoCrMo alloys while enabling complex geometries and near-net-shape production. In MIM, gas-atomized spherical powders (typically 15–45 μm) are blended with thermoplastic binders (~60 vol%), injected into molds, and subjected to debinding and sintering. The critical optimization parameters include:

  • Powder characteristics: Sphericity ensures optimal packing density, while a controlled particle size distribution (e.g., D50=30 μm) reduces voids. Binder formulations with polyethylene glycol and polyvinyl alcohol facilitate complete debinding without carbon residue [7] [9].
  • Sintering atmosphere: Vacuum or hydrogen-nitrogen atmospheres at 1,300–1,380°C achieve near-full density (>99%) by suppressing oxide formation and promoting pore closure [2] [6]. Carbide precipitation (e.g., M₂₃C₆) during sintering enhances hardness but requires carbon content control at 0.1–0.3 wt% to avoid brittleness [8].

Table 1: Optimized MIM Parameters for CoCrMo Alloys

ParameterOptimal ValueEffect on Properties
Sintering Temperature1,325°CDensity: 7.88 g/cm³; UTS: 520 MPa
Holding Time4 hoursGrain size: 182 μm; Hardness: 18.5 HRC
Carbon Content≤0.25 wt%Balances carbide hardening and ductility loss
Binder Removal Rate0.5°C/min (thermal debinding)Prevents cracking and part distortion

Taguchi-based studies reveal that sintering temperature contributes 65% to final density variance, while hold time influences grain growth kinetics. Post-sintering Hot Isostatic Pressing (HIP) at 1,200°C/100 MPa further eliminates residual porosity, elevating fatigue strength by 40% [6] [8].

Metal Binder Jetting (BJT/M) and Multi-Step Sintering Dynamics

Metal Binder Jetting (BJT/M) distinguishes itself through room-temperature printing, eliminating residual stresses and enabling large-volume production. The process involves inkjet-printed binder deposition onto powder beds (layer thickness: 50–100 μm), followed by multi-stage thermal processing:

  • Shell printing: Proprietary saturation strategies (e.g., 53.3% shell, 33.3% core) minimize binder migration. A study using Desktop Metal’s Shop System™ demonstrated anisotropic shrinkage of 15–20% linearly and 10–12% radially after sintering, compensated through digital scaling [2] [6].
  • Debinding and Sintering: Two-stage protocols are critical. Catalytic debinding in nitric acid vapor (90°C) removes 80% of binders, while nitrogen-atmosphere sintering (1,325°C × 4 hours) achieves 98.2% density. Grain sizes average 182±14.7 μm, with Mo-rich carbides at grain boundaries enhancing strength [2] [6].

Table 2: Sintering Response of BJT/M CoCrMo Alloys

PropertyAs-PrintedPost-SinteringChange (%)
Relative Density55–60%98.2%+75%
Hardness (HRC)<518.5 ± 1.8+270%
Ultimate Tensile StrengthN/A520.5 ± 44.6 MPa
Grain SizeN/A182 ± 14.7 μm

Challenges persist in carbon pickup from binders, increasing bulk carbon to 0.35 wt% versus 0.08 wt% in virgin powder. Novel polymer-free binders reduce carbon residues by 90%, improving corrosion resistance [2].

High-Energy Ball Milling for Particle Synthesis

High-Energy Ball Milling (HEBM) refines CoCrMo particle morphology and composition for specialized applications. The process utilizes hardened steel vessels and grinding media, achieving:

  • Particle size reduction: 8–12 hour cycles produce flake-like particles of 4–45 μm, ideal for die compaction. Cryogenic milling suppresses recovery, enabling nanocrystalline structures (<100 nm grain size) that enhance sintering activity [7] [9].
  • Alloying enhancement: Mechanical alloying incorporates oxide dispersoids (Y₂O₃, La₂O₃), improving creep resistance. Studies show 0.5 wt% Y₂O₃ addition elevates HIPed component hardness from 35 HRC to 43 HRC by pinning grain boundaries [7].

Prolonged milling introduces iron contamination (up to 3 wt%), requiring process control via inert argon atmospheres. The technique enables bespoke powders for Laser Powder Bed Fusion, where spheroidized particles exhibit flowability of 3.4 s/50 g (ASTM B964) and apparent density of 3.68 mg/mm³ [9] [10].

Investment Casting Parameters and Melt Temperature Effects

Investment casting remains viable for low-volume CoCrMo components, but requires stringent control to mitigate defects:

  • Melt superheating: Optimal pouring temperatures of 1,500–1,550°C (150–200°C above liquidus) reduce viscosity, improving mold filling. Overheating beyond 1,600°C accelerates oxide inclusion formation, decreasing UTS by 15% [5] [8].
  • Mold interactions: Zirconia-faced silica shells minimize metal-mold reactions. Preheating molds to 900°C prevents premature solidification, reducing misruns in thin sections (<2 mm) [5].

Rapid cooling rates (100–250°C/s) in ceramic molds yield finer dendrites than sand casting (DAS: 25 μm vs. 80 μm), boosting yield strength by 220 MPa. However, microporosity persists at 0.5–2 vol%, necessitating HIP at 1,180°C/100 MPa for critical applications [5] [8].

Post-Processing Strategies: Debinding, Sintering, and Densification

Post-processing transforms additive or molded components into fully dense structures through thermally activated mechanisms:

  • Debinding: Solvent debinding (e.g., heptane at 60°C) removes 70% of binders, followed by thermal debinding (0.5–2°C/min to 450°C) to pyrolyze polymers. Residual carbon below 0.1 wt% prevents carbide coarsening [2] [6].
  • Sintering: Solid-state sintering at 1,200–1,350°C achieves 92–96% density via pore shrinkage. Supersolidus Liquid Phase Sintering (SLPS) at 1,340–1,380°C generates 15–25 vol% liquid, filling pores via capillary action and attaining >99% density [6] [8].
  • Heat treatments: Solutionizing at 1,200°C/1 hour dissolves eutectic carbides, while aging at 815°C/4 hours precipitates nano M₂₃C₆ carbides. This elevates hardness from 350 HV to 512 HV and wear resistance to 0.90×10⁻⁴ mm³/N·m [8] [10].

Table 3: Heat Treatment Impact on CoCrMo Mechanical Properties

ConditionHardness (HV)Wear Rate (10⁻⁴ mm³/N·m)Corrosion Current (μA/cm²)
As-Printed (LENS™)350 ± 302.5 ± 0.31.8
Solutionized (1,200°C)290 ± 253.1 ± 0.40.9
Aged (815°C/4h)512 ± 580.90 ± 0.141.2

Laser-deposited alloys exhibit γ-fcc to ε-hcp phase transformation during aging. As-printed samples with cellular dislocation networks transform completely within 0.5 hours at 750°C, while solutionized counterparts require 4 hours due to lower nucleation sites [10].

Properties

CAS Number

105525-46-0

Product Name

Chromium;cobalt;molybdenum

IUPAC Name

chromium;cobalt;molybdenum

Molecular Formula

CoCrMo

Molecular Weight

206.88 g/mol

InChI

InChI=1S/Co.Cr.Mo

InChI Key

MTHLBYMFGWSRME-UHFFFAOYSA-N

SMILES

[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]

Synonyms

Gisadent KCM 83

Canonical SMILES

[Cr].[Co].[Mo]

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